molecular formula C12H16ClN B6297439 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 2445478-10-2

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No. B6297439
CAS RN: 2445478-10-2
M. Wt: 209.71 g/mol
InChI Key: XWCSCTSXFPXANQ-UHFFFAOYSA-N
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Description

“6-Phenyl-2-azaspiro[3.3]heptane hydrochloride” is a chemical compound with the molecular formula C6H12ClN . It is a derivative of 2-Azaspiro[3.3]heptane .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N2.ClH/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12;/h1-5,15H,6-7,9-10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 133.62 .

Scientific Research Applications

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride has been used in a variety of scientific research applications. It has been used as a chiral building block in the synthesis of other compounds, such as amino acids and peptides. It has also been used in the synthesis of drugs, including drugs for the treatment of cancer, cardiovascular diseases, and metabolic disorders. Additionally, this compound has been studied for its potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is not yet fully understood, but it is believed to interact with certain proteins in the body, such as the serotonin transporter, to produce its effects. It is also believed to interact with certain enzymes, such as monoamine oxidase, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, including an increase in dopamine levels, an increase in serotonin levels, an increase in norepinephrine levels, and an increase in GABA levels. It has also been shown to have an anxiolytic effect and to act as an anticonvulsant.

Advantages and Limitations for Lab Experiments

The use of 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is stable and can be stored for long periods of time without degrading. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can interact with other compounds in a reaction, leading to unexpected results.

Future Directions

The potential future directions for 6-Phenyl-2-azaspiro[3.3]heptane hydrochloride research are numerous. It could be used to develop new drugs for the treatment of a variety of diseases and conditions, such as depression, anxiety, and epilepsy. It could also be used to develop new compounds for use in synthetic organic chemistry. Additionally, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

6-Phenyl-2-azaspiro[3.3]heptane hydrochloride is typically synthesized from the reaction of an aldehyde, an amine, and a hydrochloric acid. The reaction takes place in a solvent, such as chloroform or dichloromethane, and is usually heated to a temperature of around 80-90 °C. The reaction produces a white solid product, this compound hydrochloride, which can be purified by recrystallization.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-phenyl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12;/h1-5,11,13H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCSCTSXFPXANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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